N-(6-chloropyridin-2-yl)acetamide
Description
The Pyridine (B92270) Moiety: A Privileged Scaffold
The pyridine ring, a heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone in drug design and development. sciencepublishinggroup.comresearchgate.net Its nitrogen atom imparts a level of polarity and the ability to form hydrogen bonds, which are crucial for binding to biological targets like enzymes and receptors. nih.gov This feature, combined with its aromaticity, allows pyridine-containing compounds to engage in various non-covalent interactions, enhancing their pharmacological activity. nih.gov
The versatility of the pyridine scaffold is evident in the vast number of FDA-approved drugs that incorporate this ring system. nih.gov These drugs span a wide therapeutic spectrum, including anticancer agents like abiraterone, antiviral medications such as delavirdine, and anti-inflammatory drugs like piroxicam. nih.gov The pyridine nucleus is also a key component in naturally occurring compounds, most notably alkaloids. nih.gov
The Acetamide (B32628) Moiety: A Versatile Functional Group
Acetamide, with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid. patsnap.compatsnap.com While not primarily known for direct therapeutic applications, its derivatives are of significant interest in medicinal chemistry. patsnap.com The amide bond is a fundamental linkage in peptides and proteins, and the acetamide group can mimic this crucial biological structure.
The ability of the acetamide moiety to act as both a hydrogen bond donor and acceptor makes it a valuable component in designing molecules that can interact with biological macromolecules. patsnap.com N-substituted acetamides, in particular, have been investigated for their potential to inhibit enzymes associated with various diseases. patsnap.com Furthermore, acetamide and its derivatives are widely used as intermediates and building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and pesticides. patsnap.compatsnap.com
Properties
IUPAC Name |
N-(6-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLSYJAUDAXCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511951 | |
| Record name | N-(6-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-46-1 | |
| Record name | N-(6-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of N 6 Chloropyridin 2 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be employed to provide a complete picture of the molecule's carbon-hydrogen framework.
For N-(6-chloropyridin-2-yl)acetamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the acetyl group. The aromatic protons on the pyridine ring would appear as a set of coupled multiplets. The chemical shifts and coupling constants of these protons would be indicative of their positions relative to the chlorine and acetamido substituents. The methyl protons of the acetamido group would likely appear as a singlet, and the N-H proton would also be observable, with its chemical shift potentially varying depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon of the acetamido group. The chemical shifts of the pyridine carbons would be influenced by the electronegativity of the chlorine atom and the nitrogen atom within the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from similar compounds.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | 7.8 - 8.2 | 110 - 115 |
| Pyridine H-4 | 7.6 - 7.9 | 138 - 142 |
| Pyridine H-5 | 7.0 - 7.3 | 118 - 122 |
| Acetyl CH₃ | 2.1 - 2.3 | 23 - 26 |
| Amide NH | 8.5 - 9.5 | - |
| Pyridine C-2 | - | 150 - 154 |
| Pyridine C-6 | - | 148 - 152 |
| Carbonyl C=O | - | 168 - 172 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include the N-H stretching of the secondary amide, which typically appears in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1520-1580 cm⁻¹. Furthermore, C-N stretching vibrations and aromatic C=C and C-H stretching and bending vibrations from the pyridine ring would be present. The C-Cl stretch would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound (Note: These are expected frequency ranges based on characteristic functional group absorptions.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| N-H (Amide II) | Bending | 1520 - 1580 |
| C-N (Amide) | Stretching | 1200 - 1350 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-Cl | Stretching | 600 - 800 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then provides information about their mass and fragmentation pattern, allowing for both purity assessment and identity confirmation. For this compound, a single peak in the gas chromatogram would indicate a high degree of purity.
The mass spectrum would show a molecular ion peak corresponding to the molar mass of the compound. The fragmentation pattern observed would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the acetyl group, the chlorine atom, or cleavage of the amide bond, leading to specific fragment ions that can be used to confirm the structure.
Table 3: Hypothetical GC-MS Fragmentation Data for this compound (Note: This data is hypothetical and illustrates potential fragmentation patterns.)
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 170/172 | [M]⁺ (Molecular ion) |
| 128/130 | [M - COCH₂]⁺ |
| 112 | [C₅H₃N₂Cl]⁺ |
| 78 | [C₅H₄N]⁺ |
| 43 | [CH₃CO]⁺ |
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the crystal packing. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The resulting data would reveal the three-dimensional arrangement of atoms in the crystal lattice. This would include the planarity of the pyridine ring, the conformation of the acetamido group, and any intermolecular interactions such as hydrogen bonding between the amide N-H and the carbonyl oxygen or pyridine nitrogen of adjacent molecules. Such interactions are crucial in dictating the solid-state properties of the compound. While specific crystallographic data for this compound is not readily found in open literature, studies on similar molecules like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives show extensive hydrogen bonding networks that define their crystal structures. researchgate.netresearchgate.net
Table 4: Anticipated Crystallographic Parameters for this compound (Note: This is a generalized representation of the type of data obtained from an SC-XRD experiment.)
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Key Bond Lengths (Å) | C-Cl, C=O, C-N, etc. |
| Key Bond Angles (°) | Angles defining molecular geometry |
| Hydrogen Bonding | Donor-Acceptor distances and angles |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Targeted Analysis
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a highly sensitive and accurate technique used for the detection and quantification of compounds in complex mixtures. It combines the separation power of liquid chromatography with the high-resolution mass accuracy of a QTOF mass spectrometer.
This technique would be particularly useful for analyzing this compound in biological or environmental samples. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in its identification. For instance, in metabolic studies of related compounds like acetamiprid (B1664982), LC-QTOF-MS has been successfully used to identify and track metabolites in plasma.
Table 5: Expected LC-QTOF-MS Data for this compound (Note: The exact mass is calculated based on the elemental composition.)
| Parameter | Expected Value |
| Retention Time (min) | Dependent on LC conditions |
| Exact Mass [M+H]⁺ | 171.0374 (for C₇H₈ClN₂O⁺) |
| Mass Accuracy (ppm) | < 5 ppm |
| Key MS/MS Fragments | Consistent with proposed structure |
In Vitro and in Vivo Biological Activity Profiling of N 6 Chloropyridin 2 Yl Acetamide and Its Analogues
Antimicrobial Efficacy and Mechanistic Investigations
Acetamide (B32628) derivatives incorporating a pyridine (B92270) ring have been the subject of numerous studies to evaluate their potential as antimicrobial agents. Research has shown that these compounds exhibit activity against a range of pathogenic bacteria and fungi, prompting further investigation into their mechanisms.
Analogues of N-(6-chloropyridin-2-yl)acetamide have demonstrated notable antibacterial properties. For instance, a series of bis-pyrimidine acetamides were evaluated for their in vitro antimicrobial potential against several bacterial strains using the tube dilution technique. nih.gov The study revealed that certain derivatives exhibited significant inhibitory effects. nih.gov For example, compounds with specific substitutions showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.gov
The antibacterial potential is often enhanced by linking the acetamide scaffold to other bioactive moieties. In one study, hybrid molecules of 2-mercaptobenzothiazole (B37678) and various aryl amines were synthesized and screened. nih.gov Several of these acetamide derivatives displayed moderate to good antibacterial activity against both Gram-positive and Gram-negative species, with some compounds showing efficacy comparable to the standard drug levofloxacin. nih.gov Specifically, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as good antibacterial agents against extended-spectrum β-lactamase (ESBL) producing E. coli. mdpi.com
Antibacterial Activity of Acetamide Analogues
Minimum Inhibitory Concentration (MIC) values for selected acetamide derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | Activity (MIC in µmol/mL) | Reference |
|---|---|---|---|
| Bis-pyrimidine acetamide (Compound 3) | S. aureus | 0.005 | nih.gov |
| Bis-pyrimidine acetamide (Compound 13) | B. subtilis | 0.005 | nih.gov |
| Bis-pyrimidine acetamide (Compound 17) | E. coli | 0.005 | nih.gov |
| Bis-pyrimidine acetamide (Compound 18) | P. aeruginosa | 0.005 | nih.gov |
The antifungal properties of this class of compounds are also well-documented. A close analogue, 2-chloro-N-phenylacetamide, has been shown to possess significant antifungal activity against clinically relevant yeasts and molds. nih.govscielo.br Studies using microdilution methods determined its Minimum Inhibitory Concentration (MIC) against various strains of Candida tropicalis, Candida parapsilosis, and Aspergillus flavus. nih.govscielo.br The compound demonstrated fungicidal activity, highlighting its potential. nih.gov
Further research into bis-pyrimidine acetamides also confirmed their efficacy against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov Some derivatives displayed MIC values superior to the standard antifungal drug, fluconazole. nih.gov Other related structures, such as 6-substituted amiloride (B1667095) analogs, have shown broad-spectrum activity against both basidiomycete fungi like Cryptococcus neoformans and ascomycete pathogens, including multidrug-resistant clinical isolates. frontiersin.org
Antifungal Activity of Acetamide Analogues
Minimum Inhibitory Concentration (MIC) values for selected acetamide derivatives against various fungal pathogens.
| Compound | Fungal Pathogen | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | C. tropicalis | 16 - 256 | nih.gov |
| 2-chloro-N-phenylacetamide | C. parapsilosis | 16 - 256 | nih.gov |
| 2-chloro-N-phenylacetamide | A. flavus | 16 - 256 | scielo.br |
| Bis-pyrimidine acetamide (Compound 13) | C. albicans | 0.005 (µmol/mL) | nih.gov |
| Bis-pyrimidine acetamide (Compound 16) | A. niger | 0.005 (µmol/mL) | nih.gov |
Understanding the molecular basis of the antimicrobial activity of this compound and its analogues is crucial for their development as therapeutic agents. In silico studies and experimental assays have proposed several mechanisms.
For antifungal action, one proposed mechanism for the analogue 2-chloro-N-phenylacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Another study on the same compound suggests its mechanism may involve binding to ergosterol, a key component of the fungal plasma membrane, and potentially inhibiting DNA synthesis through the inhibition of thymidylate synthase. scielo.br Other research on related structures points towards a decrease in energy production and fungal cell respiration as a mode of action. nih.gov
In the context of antibacterial activity, molecular docking studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated that these compounds could fit into the binding pocket of the β-lactamase enzyme of E. coli. mdpi.com This interaction suggests that the compounds may act as inhibitors of this key resistance enzyme. mdpi.com
Antiproliferative and Anticancer Research Applications
Beyond their antimicrobial effects, acetamide derivatives have been investigated for their potential in cancer therapy. These studies typically involve assessing their toxicity towards cancer cells and their effects on the fundamental process of cell division.
Various analogues of this compound have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The N-(2-hydroxyphenyl) acetamide analogue, known as NA-2, was shown to significantly inhibit the growth of the human breast cancer cell line MCF-7, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.65 mM after 48 hours of treatment. nih.gov
In another study, a series of N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were tested against several cancer cell lines. nih.gov One of the most active compounds demonstrated potent activity against nasopharyngeal carcinoma (NPC-TW01) with an IC₅₀ value of 0.6 µM and also showed activity against the hepatoma cell line Hep3B. nih.gov Furthermore, certain bis-pyrimidine acetamides have demonstrated notable anticancer activity against the human colorectal carcinoma cell line HCT116. nih.gov
Cytotoxic Activity of Acetamide Analogues
Half-maximal inhibitory concentration (IC₅₀) values for selected acetamide derivatives against various human cancer cell lines.
| Compound Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | 1.65 mM | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 µM | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Hep3B (Hepatoma) | 10.3 µM | nih.gov |
| Bis-pyrimidine acetamide (Compound 12) | HCT116 (Colorectal) | 0.009 µmol/mL | nih.gov |
| Bis-pyrimidine acetamide (Compound 16) | HCT116 (Colorectal) | 0.007 µmol/mL | nih.gov |
A key mechanism through which antiproliferative agents exert their effects is by interfering with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. Research into acetamide analogues has provided insights into these effects.
The compound N-(2-hydroxyphenyl) acetamide (NA-2) was found to arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells. nih.gov This arrest prevents cells from entering the S phase, where DNA synthesis occurs, thereby halting their division. nih.gov
Conversely, a different acetamide derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was shown to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase. nih.gov This effect, which was dependent on both time and concentration, indicates an interference with DNA replication or the transition from S phase to the G2/M phase. nih.gov These findings demonstrate that different structural modifications to the acetamide scaffold can lead to distinct effects on cell cycle progression.
Apoptosis Induction Mechanisms: Modulation of Bax/Bcl-2 Ratio and Caspase Activation
Apoptosis, or programmed cell death, is a crucial physiological process essential for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. A key mechanism governing apoptosis is the intrinsic or mitochondrial pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax).
The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of cysteine-dependent aspartate-specific proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, and they, in turn, activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The ability to modulate the Bax/Bcl-2 ratio and subsequently activate caspases is a primary strategy for many chemotherapeutic agents. For instance, studies on various natural and synthetic compounds have demonstrated that inducing apoptosis through this pathway is a viable anticancer strategy. Chrysin, a natural flavonoid, has been shown to induce apoptosis in human lung cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase-3 and -9. nih.gov Similarly, the combination of silibinin (B1684548) and vinblastine (B1199706) enhances apoptosis in breast cancer cells by downregulating Bcl-2 and upregulating Bax and cleaved caspase-3. The inhibition of major signaling pathways, such as the PI3K/mTOR pathway, can also lead to the induction of apoptosis. nih.gov While direct studies on this compound's effect on the Bax/Bcl-2 ratio are limited, the functional groups and heterocyclic core are present in many classes of molecules that utilize this apoptotic mechanism.
Targeting Specific Kinases and Signaling Pathways (e.g., PI3Ks, mTOR, VEGFR-2)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development. nih.govecancer.org Dual inhibitors that target both PI3K and mTOR are of particular interest as they can circumvent feedback loops that arise when only one part of the pathway is inhibited. nih.gov
Analogues containing a pyridinyl moiety have been successfully developed as potent PI3K/mTOR inhibitors. One such example is PF-04691502, an ATP-competitive dual inhibitor of PI3K and mTOR that incorporates a 6-methoxypyridin-3-yl group. nih.gov Studies have shown that this compound can effectively suppress neuroinflammatory processes by reducing NF-κB and pro-inflammatory cytokine levels in various cell lines. nih.gov Furthermore, PF-04691502 has been shown to alleviate neurodegenerative processes by modulating both neuroinflammation and apoptotic pathways, highlighting the therapeutic potential of targeting PI3K/mTOR in neurodegenerative disorders. nih.gov In cancer models, dual PI3K/mTOR inhibitors have been found to not only inhibit cell proliferation but also to promote apoptosis, often showing high potency. nih.gov
Table 1: Activity of Pyridinyl Analogues on Kinase Signaling Pathways
| Compound | Target(s) | Activity/Finding | Reference |
|---|---|---|---|
| PF-04691502 | PI3K/mTOR | Preserves cell viability and reduces NF-κB and pro-inflammatory cytokines in neuroinflammation models. | nih.gov |
| General PI3K/mTOR dual inhibitors | PI3K/mTOR | Inhibit cell proliferation and promote apoptosis in various malignant tumours. | nih.gov |
Insecticidal Activity and Agrochemical Relevance of Analogues
Derivatives containing the chloropyridinyl scaffold are of significant importance in the agrochemical industry, forming the chemical basis for the widely used neonicotinoid class of insecticides. aun.edu.egresearchgate.net These compounds are valued for their high efficacy against a broad spectrum of sucking insects, their systemic properties in plants, and their unique mode of action. aun.edu.eg
Analogues of this compound have been synthesized and tested, revealing potent insecticidal properties. For example, a series of novel acetamido derivatives containing N-pyridylpyrazole carboxamides, structurally related to the commercial insecticide chlorantraniliprole (B1668704), have shown strong insecticidal activity against the diamondback moth (Plutella xylostella). nih.gov One of the most potent compounds in this series, compound 5g , exhibited an LC50 value significantly lower than that of the conventional insecticide chlorpyrifos. nih.gov
In another study, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated higher insecticidal activity against the cowpea aphid (Aphis craccivora) than the commercial neonicotinoid acetamiprid (B1664982). aun.edu.eg Similarly, anthranilic diamide (B1670390) derivatives incorporating a 3-chloropyridin-2-yl group have been developed, showing excellent activity against the oriental armyworm (Mythimna separata), with some compounds outperforming chlorantraniliprole at low concentrations. mdpi.com
Table 2: Insecticidal Activity of this compound Analogues
| Compound Class/Analogue | Target Pest | Activity (LC50) | Reference |
|---|---|---|---|
| N-pyridylpyrazole carboxamide (5g) | Plutella xylostella | 2.04 mg/L | nih.gov |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) | Aphis craccivora (nymphs, 48h) | 0.006 ppm | aun.edu.eg |
| Anthranilic diamide (8i) | Mythimna separata | 1.0426 mg/L | mdpi.com |
| Anthranilic diamide (8q) | Mythimna separata | 80% mortality at 0.8 mg/L | mdpi.com |
Agonistic Activity Towards Nicotinic Acetylcholine (B1216132) Receptors
The primary mechanism behind the insecticidal efficacy of neonicotinoids is their action as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. wikipedia.org The nAChR is a ligand-gated ion channel that, upon binding to its endogenous ligand acetylcholine, opens to allow the influx of cations, leading to neuronal excitation. Neonicotinoid compounds mimic acetylcholine, but their binding is often irreversible or slowly reversible, causing persistent activation of the nAChRs, which leads to paralysis and death of the insect.
The 6-chloro-3-pyridinyl moiety is a critical structural feature for high potency and selectivity at nAChRs. nih.gov Minor structural modifications to the rest of the molecule can confer differential selectivity for various nAChR subtypes. nih.gov For example, studies on imidacloprid (B1192907) analogues have shown that desnitro metabolites tend to favor α1, α3, and α4β2 receptor subtypes, whereas nitromethylene analogues show higher activity at α7 nAChRs. nih.gov Analogues of deschloroepibatidine containing a pyridyl ring have been found to possess high affinity for the α4β2-nAChR subtype. nih.gov This subtype selectivity is a crucial area of research, as it can influence the spectrum of activity and the potential for toxicity in non-target organisms.
Table 3: Binding Affinity of Pyridinyl Analogues at nAChR Subtypes
| Compound | Target nAChR Subtype | Affinity (Ki) | Reference |
|---|---|---|---|
| Varenicline Hydrochloride | α6β2 | 0.12 nM | selleckchem.com |
| Varenicline Hydrochloride | α4β2 | 0.14 nM | selleckchem.com |
| PNU 282987 | rat α7 | 26 nM | selleckchem.com |
| 2'-fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine (5g) | α4β2 | High affinity, highly selective over α3β4 and α7 | nih.gov |
Antitubercular Potential of Derivatives
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. mdpi.com Pyridine-containing structures have been identified as a promising scaffold for the development of novel antitubercular drugs.
Several classes of derivatives containing pyridinyl and acetamide moieties have demonstrated significant activity against Mtb. A series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives were identified as potent inhibitors of the essential mycobacterial enzyme DprE1, with some compounds showing minimum inhibitory concentrations (MIC) against Mtb comparable to the first-line drug isoniazid. nih.gov Another study on 2,4-disubstituted pyridine derivatives revealed significant bactericidal activity against Mtb located within human macrophages and in biofilms. frontiersin.org Furthermore, glycosyl thioacetamide (B46855) and sulfonyl acetamide derivatives have been prepared and evaluated, with several compounds inhibiting mycobacterial growth at low micromolar concentrations. researchgate.net These findings underscore the potential of developing pyridinyl acetamide analogues into new treatments for TB.
Table 4: Antitubercular Activity of Pyridine and Acetamide Derivatives
| Compound Class/Analogue | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide (LK-60) | M. tuberculosis | 0.78-1.56 µM | nih.gov |
| Pyridyl chalcone (B49325) (21) | M. tuberculosis H37Rv | 8.9 µM (IC90) | mdpi.com |
| Glycosyl sulfonyl acetamide derivative | M. tuberculosis H37Rv | 1.56 µg/mL (most active) | researchgate.net |
| 2,4-disubstituted pyridine derivatives (11 and 15) | M. tuberculosis | <1 µg/mL | frontiersin.org |
General Enzyme Inhibition and Protein-Ligand Interaction Studies
The diverse biological activities of this compound analogues are rooted in their ability to specifically interact with and inhibit various enzymes and protein receptors. As discussed, the insecticidal properties stem from potent interactions with nAChRs, while promising anticancer activity is linked to the inhibition of protein kinases like PI3K and mTOR. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidating the Influence of Substituent Effects on Biological Activity
The addition or modification of substituents on the pyridinyl acetamide (B32628) scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological properties.
Halogenation serves as a powerful tool in drug design, influencing a molecule's electronics, lipophilicity, and metabolic stability. The chloro-substituent on the pyridine (B92270) ring of N-(6-chloropyridin-2-yl)acetamide is a key feature. The presence and position of such halogen groups can significantly affect the molecule's reactivity in further chemical modifications. For instance, in the trifluoromethylation of substituted pyridines, the position of a chloro group relative to the heteroaryl core can impact the reaction's efficiency, sometimes requiring higher catalyst loadings for sufficient conversion. beilstein-journals.org
In related aryl acetamide structures, the introduction of a trifluoromethyl (CF₃) group has been shown to provide a conformational bias to the molecule. This structural constraint can lead to a notable increase in potency. For example, in one study, the addition of a CF₃ moiety to a related compound improved its potency by five-fold. nih.gov This highlights the strategic importance of incorporating fluorine-containing groups to enhance biological activity.
Table 1: Effect of Halogenation on Compound Potency
| Base Compound | Modification | Resulting Compound | Potency Improvement |
|---|
Data sourced from a study on aryl acetamide triazolopyridazines, illustrating the principle of halogenation effects. nih.gov
Studies on analogous heterocyclic systems have demonstrated this principle clearly. In research on a series of di(pyridin-2-yl)-thiadiazoles, the isomeric form of the central thiadiazole ring had a profound impact on potency. acs.org The 1,2,4-thiadiazole (B1232254) isomer maintained good activity, whereas the corresponding 1,3,4-isomer was found to be less potent. acs.org This underscores that even subtle shifts in atom positioning within a core scaffold can lead to dramatic differences in biological outcomes.
Table 2: Influence of Isomerism on Biological Activity
| Compound Core | Potency | Metabolic Stability |
|---|---|---|
| 1,2,4-Thiadiazole | Good | Good |
| 1,3,4-Thiadiazole | Lower | Good |
Data derived from research on thiadiazole and oxadiazole cores, demonstrating the impact of isomerism. acs.org
Identification of Key Molecular Features Governing Target Binding Affinity and Specificity
The affinity and specificity with which a molecule binds to its biological target are governed by a precise combination of molecular features. For the N-(pyridin-2-yl)acetamide family, the acetamide linker is a critical component. Research on related structures has shown that modifications to this group can have drastic effects. For example, the introduction of a nitrogen-linked acetamide on a secondary ring in a related series resulted in a complete loss of activity, emphasizing the importance of the primary acetamide's placement and orientation for biological function. acs.org
Furthermore, the core heterocyclic ring—in this case, the chloropyridine—is fundamental. In optimization efforts on similar scaffolds, exchanging the core heterocycle (e.g., thiadiazole vs. oxadiazole) can modulate not only activity but also crucial properties like solubility and metabolic stability. acs.org
Scaffold Optimization and Derivatization Strategies for Enhanced Biological Properties
Rational, structure-based design is a key strategy for enhancing a compound's efficacy and its selectivity for the intended target over other related ones. This approach was successfully used in the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold to develop selective TYK2 kinase inhibitors. nih.gov By using the crystal structure of the target protein, researchers were able to design specific modifications, such as the introduction of a (1R,2R)-2-fluorocyclopropylamide group, which improved both potency against the target (TYK2) and selectivity over related kinases (JAK1 and JAK2). nih.gov This principle of using structural information to guide modifications is directly applicable to the optimization of the this compound scaffold for a specific biological target.
Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a common tactic in lead optimization. A classic example is the replacement of a phenyl ring with a thiophene (B33073) ring, which can maintain or improve biological activity while altering properties like metabolism. nih.gov
A more advanced strategy is "scaffold hopping," where the central molecular core is replaced with a structurally different one while preserving the essential binding interactions. nih.govrsc.org This can lead to the discovery of novel chemical series with improved properties, such as better metabolic stability or new intellectual property. rsc.org A powerful example of this is the development of novel antituberculosis agents, where the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a drug candidate was replaced with a 2-(quinolin-4-yloxy)acetamide scaffold. nih.gov This "hop" resulted in a new series of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov These concepts represent powerful approaches for evolving the this compound structure into next-generation therapeutic agents.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a fundamental understanding of the electronic characteristics and reactivity of N-(6-chloropyridin-2-yl)acetamide. These methods delve into the electron distribution and energy levels within the molecule, providing a theoretical framework for its chemical behavior.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p), are instrumental in optimizing the molecular geometry of compounds like this compound. nih.gov This allows for the determination of key parameters such as total energy and dipole moment, which for a similar molecule, piracetam, were calculated to be -493.617 J and 7.6877 Debyes, respectively. inovatus.es Such calculations reveal the distribution of electron densities, highlighting areas with high densities of binding and free electrons, which are crucial for understanding the molecule's stability and reactivity. inovatus.es
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactive Sites
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactive sites of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For instance, studies on related compounds have shown that the introduction of different functional groups can significantly alter this gap, thereby tuning the molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the molecular surface. researchgate.netscispace.com The MEP map uses a color-coded scale to indicate regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov Red-colored regions signify electronegative areas, typically around atoms like oxygen, and are prone to electrophilic attack. researchgate.netnih.gov Conversely, blue-colored regions represent electropositive areas, indicating sites for nucleophilic attack. researchgate.net This visual representation helps in predicting how the molecule will interact with other molecules, including biological targets. scispace.com
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in This method is extensively used to forecast the binding interactions between a small molecule (ligand), such as this compound, and a macromolecular target, like an enzyme or a receptor. niscpr.res.innih.gov
Prediction of Binding Interactions with Enzymes and Receptors (e.g., MmpL3, VEGFR-2)
Molecular docking simulations have been employed to predict the binding of acetamide (B32628) derivatives to various biological targets, including the mycobacterial transporter MmpL3 and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
MmpL3: The MmpL3 transporter is essential for the transport of mycolic acids in Mycobacterium tuberculosis, making it a key target for antitubercular drug development. nih.govnih.gov Some acetamide derivatives have been identified as inhibitors of MmpL3. nih.gov Docking studies can elucidate the specific binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-MmpL3 complex, providing a rationale for the observed inhibitory activity.
VEGFR-2: VEGFR-2 is a crucial receptor in the process of angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. nih.gov Overexpression of VEGFR-2 is observed in many types of cancer cells. nih.gov Molecular docking studies can predict how acetamide-based compounds might bind to the active site of VEGFR-2. nih.gov For example, docking analyses can reveal key interactions, like hydrogen bonding with critical amino acid residues within the DFG loop of the receptor, which can inhibit its kinase activity. nih.gov These predictions are instrumental in the rational design of new antiangiogenic agents. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations offer a powerful computational method to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and stability of a ligand-receptor complex. nih.gov This technique is crucial for understanding how a ligand like this compound behaves within the dynamic environment of a biological receptor.
Root-Mean-Square Deviation (RMSD): The RMSD measures the average distance between the atoms of a superimposed structure at a given time and a reference structure (typically the initial docked pose). A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode and the complex is in equilibrium. For instance, in a simulation of a thiazolo[3,2-a]pyridine derivative, the complex was considered stable after 25 nanoseconds with only minor perturbations thereafter. plos.org A similar approach could be applied to a complex of this compound with its target receptor to ascertain the stability of their interaction.
Root-Mean-Square Fluctuation (RMSF): The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues or parts of the ligand around their average positions. This analysis helps to identify flexible regions of the protein and the ligand. In a study of a thiazolo[3,2-a]pyridine derivative, RMSF analysis identified the specific residues that interacted with the ligand during the simulation. plos.org For this compound, high RMSF values in certain regions of the receptor could indicate induced-fit effects upon ligand binding, while the RMSF of the ligand itself would reveal the flexibility of its different moieties, such as the pyridine (B92270) ring and the acetamide group. plos.orgresearchgate.net
The insights gained from MD simulations, such as the identification of key interacting residues and the stability of the complex, are invaluable for the rational design of more potent and selective analogs of this compound. nih.gov
| Parameter | Description | Typical Application in Ligand-Receptor Studies |
| Simulation Time | The total time duration for which the molecular movements are simulated. | Typically ranges from nanoseconds to microseconds, depending on the process being studied. |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | Examples include AMBER, CHARMM, and GROMOS, chosen based on the molecular system. |
| RMSD | Root-Mean-Square Deviation. Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | To assess the convergence and stability of the protein-ligand complex over time. |
| RMSF | Root-Mean-Square Fluctuation. Measures the deviation of each particle from its average position over the course of a simulation. | To identify flexible regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor. | To determine the key hydrogen bonding interactions that stabilize the complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR can be a powerful tool to predict their therapeutic efficacy and guide the synthesis of new, more potent derivatives.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model typically involves three main stages:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its topology, electronic properties, and steric features. Examples of descriptors include molecular weight, logP (lipophilicity), and various topological indices.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity. researchgate.net The predictive ability of the resulting QSAR model is then rigorously assessed using the test set and cross-validation techniques like the leave-one-out (LOO) method. A statistically significant model will have a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²). nih.gov
A study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives found a significant correlation between their activity and global topological charge indices, as well as the hydrophobicity of certain substituents. This indicates that charge transfer within the molecule and hydrophobic interactions are key factors influencing the activity of these compounds. Similar descriptors would likely be relevant in a QSAR model for this compound.
Below is a hypothetical data table illustrating the types of data used in a QSAR study for a series of this compound analogs.
| Compound | Substituent (R) | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| 1 | -H | 1.8 | 170.6 | 49.5 | 5.2 | 5.5 |
| 2 | -CH3 | 2.2 | 184.6 | 49.5 | 3.8 | 4.1 |
| 3 | -F | 1.9 | 188.6 | 49.5 | 4.9 | 5.1 |
| 4 | -Cl | 2.5 | 205.0 | 49.5 | 2.5 | 2.7 |
| 5 | -OCH3 | 1.7 | 200.6 | 58.7 | 6.1 | 5.9 |
By identifying the key structural features that contribute to the desired biological activity, a validated QSAR model can be used to virtually screen large compound libraries and prioritize the synthesis of novel derivatives of this compound with enhanced potency. nih.gov
Biological Metabolism and Biotransformation Pathways
In Vivo Metabolic Profiling and Metabolite Identification in Biological Matrices (e.g., Rat Plasma, Mammalian Systems)
There is currently no available scientific literature detailing the in vivo metabolic profiling of N-(6-chloropyridin-2-yl)acetamide or the identification of its metabolites in any biological matrices such as rat plasma or other mammalian systems.
Characterization of Key Biotransformation Products
As no studies on the metabolism of this compound have been identified, there is no information on its potential biotransformation products.
Enzymatic Mechanisms of Biotransformation
There is no available data on the specific enzymatic mechanisms, such as microbial demethylation or nitrile hydratase activity, involved in the biotransformation of this compound.
Q & A
Q. What are the recommended methods for synthesizing N-(6-chloropyridin-2-yl)acetamide in a laboratory setting?
The synthesis typically involves multi-step reactions, including condensation and substitution processes. A common approach is reacting 6-chloropyridin-2-amine with acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled conditions. For example, a similar acetamide derivative was synthesized using Claisen-Schmidt condensation, where intermediates are purified via recrystallization or column chromatography . Reaction conditions such as temperature, solvent polarity, and catalyst use (e.g., condensing agents like DCC) are critical for optimizing yield and purity.
Q. How can researchers characterize the molecular structure of this compound?
Structural elucidation employs spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the acetamide group (-NHCO-) and chloropyridine ring.
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm).
- X-ray Crystallography: Resolves bond lengths, angles, and crystal packing. For instance, studies on analogous compounds used single-crystal X-ray diffraction to validate molecular geometry .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in a cool, dry place away from oxidizing agents and incompatible substances.
- Follow protocols for spill containment and waste disposal, as chlorinated acetamides may pose environmental hazards .
Advanced Research Questions
Q. How does the 6-chloropyridin-2-yl substituent influence the biological activity of acetamide derivatives compared to other substituents?
The chlorine atom enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. For example, this compound (Compound 50) demonstrated superior antifungal activity compared to thiazole-substituted analogs (Compound 49) in a study evaluating minimal inhibitory concentrations (MICs). This highlights the role of halogenation in optimizing bioactivity via structure-activity relationship (SAR) studies .
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations analyze:
- HOMO-LUMO gaps: Predict charge transfer and reactivity. For example, a related acetamide derivative showed a HOMO-LUMO gap of ~4.5 eV, indicating moderate stability .
- Molecular Electrostatic Potential (MESP): Maps electron-rich/poor regions to infer nucleophilic/electrophilic sites.
- Software tools like Gaussian or ORCA with basis sets (e.g., B3LYP/6-311+G**) are standard for such analyses .
Q. What in vitro models are suitable for evaluating the antifungal efficacy of this compound, and how are IC values determined?
- Broth Microdilution Assay: Serial dilutions of the compound are tested against fungal strains (e.g., Candida albicans), with growth inhibition measured via optical density.
- Agar Diffusion: Zones of inhibition correlate with potency.
- IC Calculation: Dose-response curves (log-concentration vs. % inhibition) are fitted using software like GraphPad Prism to determine the half-maximal inhibitory concentration .
Q. How do crystallographic studies resolve contradictions in the reported molecular geometry of this compound derivatives?
Single-crystal X-ray diffraction provides definitive bond lengths and angles. For instance, a study on N-(4-chlorophenyl)acetamide derivatives revealed deviations in C-Cl bond lengths (1.73–1.75 Å) compared to computational predictions, resolving discrepancies arising from solvent effects or polymorphism .
Q. What metabolic pathways are hypothesized for this compound based on studies of analogous compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
